molecular formula C7H8ClNS B1427870 2-Chloro-4-[(methylsulfanyl)methyl]pyridine CAS No. 1247789-01-0

2-Chloro-4-[(methylsulfanyl)methyl]pyridine

Cat. No.: B1427870
CAS No.: 1247789-01-0
M. Wt: 173.66 g/mol
InChI Key: HVUMBZCXOMLMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-[(methylsulfanyl)methyl]pyridine is a useful research compound. Its molecular formula is C7H8ClNS and its molecular weight is 173.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Iron(II) Complexes and Spin-Crossover

Research by Cook et al. (2015) explored the properties of iron(II) complexes with 4-sulfanyl-2,6-dipyrazolylpyridine ligands. These complexes exhibit spin-crossover behavior, which is a change in spin state influenced by external factors like temperature or pressure. The study found that the sulfanyl substituents in these complexes play a crucial role in their spin-crossover properties and crystallographic phase changes, indicating potential applications in molecular electronics and spintronics (Cook et al., 2015).

Synthesis and Chemical Reactions

Another study focused on the synthesis and evaluation of 2-chloromethyl-3-methyl-4-(methylsulfonyl)pyridine, highlighting a modified synthesis route that offers environmental benefits by reducing waste. This research underscores the importance of green chemistry principles in the synthesis of pyridine derivatives, which could be relevant for the production of compounds like 2-Chloro-4-[(methylsulfanyl)methyl]pyridine (Gilbile et al., 2017).

Aromatization of Dihydropyridines

Nedolya et al. (2015) investigated the aromatization of 2,3-dihydropyridines controlled by substituents, a process that allows for the transformation of dihydropyridines into aromatic pyridines. This research provides insight into chemical reactions that could be applied to modify the structure and properties of this compound for various applications (Nedolya et al., 2015).

Coordination Chemistry and Ligand Design

Otsuka et al. (2000) studied the synthesis and properties of copper(II) complexes of S-containing pentadentate ligands, which include pyridine and methylsulfanyl groups. This research highlights the utility of sulfur-containing pyridine derivatives in coordination chemistry, suggesting potential applications in catalysis and material science (Otsuka et al., 2000).

Properties

IUPAC Name

2-chloro-4-(methylsulfanylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUMBZCXOMLMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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